Cas no 2694725-41-0 (6-(Methylamino)naphthalene-1-sulfonic acid)

6-(Methylamino)naphthalene-1-sulfonic acid 化学的及び物理的性質
名前と識別子
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- SCHEMBL14339187
- 2694725-41-0
- 6-(methylamino)naphthalene-1-sulfonic acid
- EN300-33048025
- 6-(Methylamino)naphthalene-1-sulfonic acid
-
- インチ: 1S/C11H11NO3S/c1-12-9-5-6-10-8(7-9)3-2-4-11(10)16(13,14)15/h2-7,12H,1H3,(H,13,14,15)
- InChIKey: YHOZBOARONYYHV-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C2C=C(C=CC2=1)NC)(=O)(=O)O
計算された属性
- 精确分子量: 237.04596439g/mol
- 同位素质量: 237.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 336
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- XLogP3: 1.9
6-(Methylamino)naphthalene-1-sulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33048025-1.0g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 95.0% | 1.0g |
$470.0 | 2025-03-18 | |
Enamine | EN300-33048025-0.25g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 95.0% | 0.25g |
$432.0 | 2025-03-18 | |
Enamine | EN300-33048025-10g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 10g |
$2024.0 | 2023-09-04 | ||
Enamine | EN300-33048025-0.1g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 95.0% | 0.1g |
$414.0 | 2025-03-18 | |
Enamine | EN300-33048025-0.5g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 95.0% | 0.5g |
$451.0 | 2025-03-18 | |
Enamine | EN300-33048025-0.05g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 95.0% | 0.05g |
$395.0 | 2025-03-18 | |
Enamine | EN300-33048025-5g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 5g |
$1364.0 | 2023-09-04 | ||
Enamine | EN300-33048025-5.0g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 95.0% | 5.0g |
$1364.0 | 2025-03-18 | |
Enamine | EN300-33048025-2.5g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 95.0% | 2.5g |
$923.0 | 2025-03-18 | |
Enamine | EN300-33048025-10.0g |
6-(methylamino)naphthalene-1-sulfonic acid |
2694725-41-0 | 95.0% | 10.0g |
$2024.0 | 2025-03-18 |
6-(Methylamino)naphthalene-1-sulfonic acid 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
6-(Methylamino)naphthalene-1-sulfonic acidに関する追加情報
Introduction to 6-(Methylamino)naphthalene-1-sulfonic Acid (CAS No: 2694725-41-0)
6-(Methylamino)naphthalene-1-sulfonic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 2694725-41-0, belongs to the class of naphthalene derivatives and features a sulfonic acid group as well as a methylamino substituent, which contribute to its reactivity and potential applications. The precise arrangement of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The sulfonic acid moiety in 6-(Methylamino)naphthalene-1-sulfonic acid imparts strong acidic properties, enabling its use as a catalyst or a chelating agent in chemical reactions. This characteristic is particularly useful in organic synthesis, where it can facilitate the formation of ester or amide bonds under controlled conditions. Additionally, the presence of the methylamino group enhances the compound's solubility in polar solvents, making it more versatile for use in solution-phase reactions and purification processes.
Recent research has highlighted the potential of 6-(Methylamino)naphthalene-1-sulfonic acid in the development of novel pharmaceuticals. Its structural framework suggests that it could serve as a precursor for designing molecules with therapeutic effects, particularly in areas such as anti-inflammatory and anticancer agents. The sulfonic acid group can be further functionalized to introduce additional pharmacophores, while the naphthalene core provides a stable scaffold for drug design. Studies have demonstrated its role in modulating enzyme activity and interactions with biological targets, paving the way for new drug candidates.
In materials science, 6-(Methylamino)naphthalene-1-sulfonic acid has been explored for its properties as a building block for advanced polymers and coatings. The sulfonic acid group can participate in ionic bonding, leading to the formation of conductive materials or hydrogels with specific mechanical and thermal properties. Researchers have investigated its incorporation into polymer matrices to enhance durability and functionality, particularly in applications requiring high thermal stability or chemical resistance. The methylamino group also contributes to the compound's ability to form hydrogen bonds, further influencing its interactions with other molecular components.
The synthesis of 6-(Methylamino)naphthalene-1-sulfonic acid (CAS No: 2694725-41-0) involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution followed by sulfonation and subsequent amination. Advances in catalytic methods have improved the efficiency of these processes, reducing waste generation and energy consumption. Green chemistry principles have been increasingly applied to develop more sustainable synthetic pathways, aligning with global efforts to minimize environmental impact.
The applications of 6-(Methylamino)naphthalene-1-sulfonic acid extend beyond pharmaceuticals and materials science into agrochemicals and specialty chemicals. Its reactivity allows for modifications that can tailor its properties for specific industrial uses, such as corrosion inhibition or dye formulation. The compound's ability to act as a ligand in metal coordination chemistry has also been explored, with potential applications in catalysis and sensor development. As research continues to uncover new functionalities, the versatility of 6-(Methylamino)naphthalene-1-sulfonic acid is likely to expand further.
Quality control and analytical methods are crucial for ensuring the consistency and reliability of 6-(Methylamino)naphthalene-1-sulfonic acid across different batches. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. Manufacturers must adhere to stringent regulatory standards to guarantee that the product meets the requirements for various applications, whether in research laboratories or industrial-scale processes.
The future prospects for 6-(Methylamino)naphthalene-1-sulfonic acid are promising, driven by ongoing research efforts aimed at unlocking its full potential. Collaborative projects between academia and industry are expected to yield innovative applications, particularly in drug discovery and advanced material engineering. As computational chemistry tools become more sophisticated, virtual screening methods will likely play a larger role in identifying new derivatives with enhanced properties. This interdisciplinary approach underscores the importance of 6-(Methylamino)naphthalene-1-sulfonic acid as a cornerstone compound in modern chemical research.
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